molecular formula C12H18O B8383702 Spiro[4.6]undec-8-ene-2-carbaldehyde

Spiro[4.6]undec-8-ene-2-carbaldehyde

Cat. No. B8383702
M. Wt: 178.27 g/mol
InChI Key: RSWWICWBRKJUGW-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a solution of the crude 2-(1-methoxymethylidene)spiro[4.6]undec-8-ene (900 mg) obtained in Step 4 in acetonitrile (10 mL) was added 1N aqueous hydrochloric acid solution (2 mL), followed by stirring at room temperature for 4 hours. Then, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel to give spiro[4.6]undec-8-ene-2-carbaldehyde (44 mg).
Name
2-(1-methoxymethylidene)spiro[4.6]undec-8-ene
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[C:4]1[CH2:8][CH2:7][C:6]2([CH2:14][CH2:13][CH:12]=[CH:11][CH2:10][CH2:9]2)[CH2:5]1.Cl.O>C(#N)C>[CH2:5]1[C:6]2([CH2:14][CH2:13][CH:12]=[CH:11][CH2:10][CH2:9]2)[CH2:7][CH2:8][CH:4]1[CH:3]=[O:2]

Inputs

Step One
Name
2-(1-methoxymethylidene)spiro[4.6]undec-8-ene
Quantity
900 mg
Type
reactant
Smiles
COC=C1CC2(CC1)CCC=CCC2
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1C(CCC12CCC=CCC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: CALCULATEDPERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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